molecular formula C20H20N6OS B6054799 2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone

2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone

Cat. No. B6054799
M. Wt: 392.5 g/mol
InChI Key: FJHGYHJEIBFOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H20N6OS and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone is 392.14193046 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

A study by Yan et al. (2016) synthesized a series of novel quinazolinone derivatives, including compounds similar to the one , and evaluated their antimicrobial activities. Some of these compounds showed promising antimicrobial activities, particularly against bacterial and fungal pathogens, indicating potential applications in developing new antimicrobial agents (Yan et al., 2016).

Antibacterial Activity

Research by Singh et al. (2010) involved synthesizing and testing the antibacterial activity of substituted quinazolinone derivatives. The study highlighted the potential of these compounds as antibacterial agents, suggesting possible use in developing new treatments for bacterial infections (Singh et al., 2010).

Anticancer Activity

A study by Joseph et al. (2010) focused on the synthesis and evaluation of quinazolinone derivatives for their anticancer activity. These compounds, including variants of 2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone, demonstrated potential as anticancer agents, particularly against cervical cancer cells (Joseph et al., 2010).

Insecticidal Activity

Ghorab et al. (1996) synthesized a series of quinazolinone-triazole compounds and assessed their insecticidal activity. Several of these compounds showed effectiveness against blow flies, suggesting a potential application in pest control (Ghorab et al., 1996).

Cytotoxic Evaluation

Hassanzadeh et al. (2019) conducted a study on triazole-quinazolinone hybrids, evaluating their cytotoxic effects. This research could pave the way for the development of new chemotherapeutic agents, particularly in cancer treatment (Hassanzadeh et al., 2019).

Antifungal Activities

D'Souza et al. (2020) synthesized a series of triazole-quinazolinone compounds and tested them for antimicrobial activities, including antifungal properties. This suggests their potential use in developing antifungal medications (D'Souza et al., 2020).

properties

IUPAC Name

2-[[4-(2-methylpropyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c1-13(2)11-26-18(14-7-9-21-10-8-14)24-25-20(26)28-12-17-22-16-6-4-3-5-15(16)19(27)23-17/h3-10,13H,11-12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHGYHJEIBFOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
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2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
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2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
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2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
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2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
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2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.